REACTION_CXSMILES
|
[OH-:1].[Mg+2:2].[OH-].[NH3:4].[P:5](=[O:9])([OH:8])([OH:7])[OH:6]>>[OH2:6].[OH2:1].[OH2:6].[OH2:6].[OH2:6].[OH2:6].[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[NH4+:4].[Mg+2:2] |f:0.1.2,5.6.7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
a temperature of about 110° F.
|
Name
|
( d )
|
Type
|
product
|
Smiles
|
|
Name
|
magnesium ammonium phosphate hexahydrate
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[NH4+].[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |